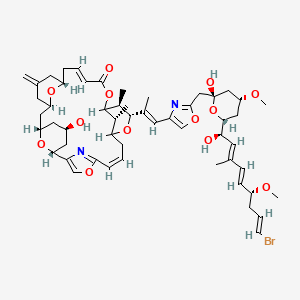

Phorboxazole A

Description

Significance of Phorboxazole A in Natural Product Chemistry

This compound, along with its congener Phorboxazole B, was first isolated in 1995 from the marine sponge Phorbas sp. found in the Indian Ocean. xenobe.orguv.es The structural elucidation of these macrolides revealed a novel and highly complex architecture, featuring a 20-membered macrolide ring, multiple oxazole (B20620) and tetrahydropyran (B127337) rings, and a long side chain. xenobe.orguv.es The unprecedented molecular framework and its potent cytostatic activity positioned this compound as a molecule of great interest in natural product chemistry. uv.es

The scarcity of this compound from its natural source has been a significant driver for research. The limited availability from the marine sponge makes further biological evaluation and potential therapeutic development challenging. technologypublisher.com This scarcity has spurred a considerable number of research groups to pursue the total synthesis of this complex molecule. xenobe.org

The potent biological activity of this compound is another key aspect of its significance. It has demonstrated extraordinary cytotoxic activity against a wide range of human cancer cell lines, with a mean GI50 value of less than 1.6 nM. In fact, it is considered one of the most potent cytostatic agents discovered. uv.es This remarkable bioactivity, combined with its unique structure, makes this compound an important lead compound for the development of new anticancer agents. acs.org

Overview of this compound Academic Research Trajectory

The academic research on this compound began with its isolation and structural elucidation in the mid-1990s. xenobe.org Following this initial discovery, the primary focus of research shifted towards the total synthesis of the molecule due to its limited natural supply. The first total synthesis of this compound was reported in 1998 by the Forsyth group, a significant achievement that opened the door for further investigation. uv.es

Since then, numerous other research groups, including those led by Smith, Pattenden, Williams, and White, have reported successful total syntheses of this compound. xenobe.orgorganic-chemistry.org These synthetic efforts have not only provided access to the natural product but have also led to the development of novel synthetic methodologies and strategies for the construction of complex molecular architectures. fu-berlin.de For instance, convergent strategies involving the coupling of several key fragments have been a common and effective approach. uv.esrsc.orgnih.gov

In parallel with synthetic efforts, research has also focused on understanding the biological mechanism of action of this compound. Studies have shown that it arrests the cell cycle in the S phase and induces apoptosis. technologypublisher.com Unlike many other cytotoxic agents, it does not appear to interfere with tubulin polymerization, suggesting a potentially unique mechanism of action. uv.es More recent investigations have identified that phorboxazole analogs can bind to proteins such as cyclin-dependent kinase 4 (cdk4) and cytokeratins, potentially leading to the observed cell cycle arrest. xenobe.org The development of fluorescently labeled phorboxazole analogs has been instrumental in these mechanistic studies.

Scope and Research Objectives for this compound Investigations

The overarching goal of this compound research is to harness its potent biological activity for potential therapeutic applications. The primary objectives of these investigations can be summarized as follows:

Efficient and Scalable Total Synthesis: A key objective is to develop more efficient and scalable total syntheses of this compound. thieme-connect.com This would provide sufficient quantities of the compound for extensive biological evaluation and preclinical studies. Research in this area focuses on developing more convergent and higher-yielding synthetic routes. technologypublisher.comacs.org

Elucidation of the Mechanism of Action: A complete understanding of how this compound exerts its cytotoxic effects is a critical research objective. This involves identifying its specific cellular targets and a detailed characterization of the molecular pathways it perturbs. xenobe.org Validating these targets is essential for understanding its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand which parts of the complex this compound molecule are essential for its biological activity. This is achieved by synthesizing and evaluating various analogs of the natural product. nih.gov SAR studies can help in the design of simpler, more synthetically accessible analogs with retained or even improved activity. nih.gov

Development of Novel Anticancer Agents: The ultimate goal of much of the research on this compound is to develop new and effective anticancer drugs. By understanding its mechanism of action and SAR, researchers hope to design and synthesize novel phorboxazole-based therapeutic candidates with improved efficacy and selectivity.

Properties

CAS No. |

165883-76-1 |

|---|---|

Molecular Formula |

C53H71BrN2O13 |

Molecular Weight |

1024 g/mol |

IUPAC Name |

(1R,6Z,11R,12R,16E,19S,23R,25S,27R,31R)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one |

InChI |

InChI=1S/C53H71BrN2O13/c1-31(16-17-38(61-6)12-10-18-54)21-44(58)47-26-42(62-7)27-53(60,69-47)28-49-55-36(29-63-49)22-33(3)51-35(5)52-34(4)45(67-51)13-9-14-48-56-43(30-64-48)46-24-37(57)23-41(66-46)25-40-20-32(2)19-39(65-40)11-8-15-50(59)68-52/h8-10,14-18,21-22,29-30,34-35,37-42,44-47,51-52,57-58,60H,2,11-13,19-20,23-28H2,1,3-7H3/b14-9-,15-8+,17-16+,18-10+,31-21+,33-22+/t34-,35+,37-,38-,39+,40-,41+,42-,44-,45?,46-,47-,51+,52?,53+/m1/s1 |

InChI Key |

RIMCCZQKPGAGSV-ORDOQVNCSA-N |

SMILES |

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O |

Isomeric SMILES |

C[C@H]1[C@@H](OC2C/C=C\C3=NC(=CO3)[C@H]4C[C@@H](C[C@H](O4)C[C@H]5CC(=C)C[C@@H](O5)C/C=C/C(=O)OC1[C@@H]2C)O)/C(=C/C6=COC(=N6)C[C@@]7(C[C@@H](C[C@@H](O7)[C@@H](/C=C(\C)/C=C/[C@@H](C/C=C/Br)OC)O)OC)O)/C |

Canonical SMILES |

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O |

Synonyms |

phorboxazole A phorboxazole B |

Origin of Product |

United States |

Research on the Origin and Initial Characterization of Phorboxazole a

Discovery and Isolation from Marine Organisms

Phorboxazole A, a potent cytostatic macrolide, was first discovered and isolated in 1995 from the marine sponge Phorbas sp. ohiolink.edunih.gov This sponge was collected from the Indian Ocean, specifically off the coast of Western Australia. mdpi.comvliz.be The isolation of this compound, along with its counterpart Phorboxazole B, was the result of bioassay-guided fractionation of the sponge's extract. mdpi.comacs.org

The research group led by Professor Tadeusz F. Molinski was instrumental in this discovery, identifying these compounds as the principal agents responsible for the extract's potent biological activity. mdpi.com The initial isolation yielded 95.1 mg of this compound and 40.5 mg of Phorboxazole B, highlighting the relative abundance of these compounds in the source organism. nih.gov The discovery was significant due to the remarkable cytotoxic activity of the phorboxazoles against a panel of human cancer cell lines. pnas.org

In addition to the primary discovery from Phorbas sp., subsequent investigations of other marine sponges have also yielded phorboxazoles. For instance, a Raspailia (raspalia) sp. collected from the northern Rottnest Shelf in Western Australia was also found to contain this compound and B. mdpi.com More recent research continues to explore marine sponges, including those from Busselton Jetty in Western Australia, for new bioactive compounds, with this compound being a key example of the potential of these organisms.

A minor, truncated analogue named hemi-phorboxazole A was later isolated from the same Phorbas sp., albeit in much smaller quantities (16.5 micrograms). researchgate.netacs.org The isolation of this analogue required advanced microscale techniques due to its low abundance. researchgate.netacs.org

Methodological Approaches for Initial Structural Elucidation

The initial structural elucidation of this compound was a significant undertaking due to its complex architecture, which includes multiple stereogenic centers and ring systems. pnas.orgresearchgate.net The process relied heavily on a combination of advanced spectroscopic techniques.

Extensive two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was the cornerstone of the structural assignment. acs.orgresearchgate.net A variety of 2D NMR experiments were employed, including:

COSY (Correlation Spectroscopy): To establish proton-proton correlations. acs.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond proton-carbon correlations. acs.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which was crucial for connecting different fragments of the molecule. acs.orgresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations, which provided vital information about the relative stereochemistry and the solution conformation of the macrolide ring. acs.orgresearchgate.net

In addition to NMR, mass spectrometry (MS) was used to determine the molecular formula. The complete relative stereochemistry of the macrolide ring was established through detailed analysis of the ROESY data. acs.orgresearchgate.net However, determining the absolute configuration of all stereocenters required further investigation, including degradation studies and comparisons with synthetic fragments. pnas.orgresearchgate.net The final stereocenter at C43 was determined through degradation studies, completing the full structural elucidation. pnas.org

For the minor analogue, hemi-phorboxazole A, the extremely small sample size necessitated the use of nanomole-scale techniques, including cryomicroprobe NMR and circular dichroism (CD), to elucidate its structure. researchgate.netacs.org

This compound's Classification Among Polyketide Macrolides

This compound is classified as a polyketide macrolide. ohiolink.edunih.govacs.org This classification is based on its biosynthetic origin and its chemical structure.

Polyketide Origin: The carbon skeleton of this compound is assembled through the sequential condensation of small carboxylic acid units, a hallmark of polyketide biosynthesis. acs.org It is considered a mixed non-ribosomal peptide synthase/polyketide synthase (NRPS-PKS) product. acs.orgnih.gov This is because its structure incorporates two oxazole (B20620) rings derived from the amino acid serine, which are linked to polyketide domains. acs.orgnih.gov The biosynthesis is thought to be a highly linear process, involving the sequential addition of 22 two- and three-carbon units. acs.org

Macrolide Structure: The term "macrolide" refers to the presence of a large lactone ring, which is a cyclic ester. This compound features a 21-membered macrolide ring. rsc.org Its complex structure also includes multiple functional groups such as ketals, acetals, and olefins, as well as two tetrahydropyran (B127337) rings. ontosight.airesearchgate.net

The phorboxazoles belong to a broader class of oxazole-containing macrolides found in marine organisms. nih.gov While many such compounds have been isolated from marine sponges, this compound and B were among the first and most potent examples. vliz.benih.gov The intricate and large structure of this compound has made it a challenging and attractive target for total synthesis by organic chemists. ohiolink.edu

Total Synthesis Strategies and Methodologies for Phorboxazole a

Retrosynthetic Analysis of Phorboxazole A

The retrosynthetic analysis of this compound typically involves several key disconnections to break down the complex target into more manageable, synthetically accessible fragments. A common strategy involves a convergent approach, where different sections of the molecule are synthesized independently and then coupled together in the later stages of the synthesis. acs.orgrsc.org

A primary disconnection is often made at the macrolide ring, usually at an ester linkage or a carbon-carbon double bond that can be formed via macrocyclization reactions like macrolactonization or ring-closing metathesis. acs.orgnih.gov Further strategic bond cleavages break the molecule down into three or four major fragments.

For instance, a common retrosynthetic blueprint for this compound identifies the following key fragments:

The C1-C19 fragment: This segment typically contains the bis-pyran system. rsc.org

The C20-C32 fragment: This portion includes a highly substituted tetrahydropyran (B127337) ring. researchgate.net

The C33-C46 side chain: This fragment contains an oxazole (B20620) and a conjugated diene system. rsc.org

The connections between these fragments often involve the formation of the oxazole rings or the olefination reactions to link the carbon backbone. acs.orguv.es For example, some syntheses disconnect the molecule at the C19-C20 and C27-C28 bonds, which are later formed using olefination reactions. uv.es Another approach involves the de novo construction of the oxazole rings from serine-derived precursors, providing a biomimetic and efficient coupling strategy. acs.orgnih.gov

The choice of disconnection points is crucial and is guided by the desire for a convergent and stereocontrolled synthesis, allowing for the late-stage introduction of complex fragments and minimizing the number of steps in the longest linear sequence. nih.gov

Key Synthetic Challenges and Innovative Solutions in this compound Synthesis

The total synthesis of this compound is fraught with numerous challenges, necessitating the development of innovative and robust synthetic methodologies.

Macrocyclization Strategies in this compound Total Synthesis

The formation of the large 21-membered macrolide ring of this compound is a critical and often challenging step in its total synthesis. williams.edu Several strategies have been employed to achieve this macrocyclization with high efficiency and stereoselectivity.

One of the most common approaches is macrolactonization , which involves the intramolecular esterification of a seco-acid precursor. rsc.org This method requires careful selection of coupling reagents and reaction conditions to overcome the entropic barrier of forming a large ring and to avoid side reactions such as epimerization.

Another powerful technique is ring-closing metathesis (RCM) . This reaction, often catalyzed by ruthenium-based catalysts, has been successfully applied to form the C2-C3 double bond of the macrolide. nih.gov An optimized RCM process has been shown to deliver the desired (2Z)-acrylate with high geometrical selectivity. nih.gov

Intramolecular Horner-Wadsworth-Emmons (HWE) olefination represents another effective strategy for macrocyclization. This reaction has been used to construct the C2-C3 (E)-alkene within the macrolide. researchgate.net The Still-Gennari modification of the HWE reaction has also been employed to achieve (Z)-selective olefination at the C2-C3 position. acs.orgnih.govresearchgate.net

| Macrocyclization Strategy | Bond Formed | Key Reagents/Catalysts | Reference |

| Ring-Closing Metathesis (RCM) | C2=C3 | Grubbs or Hoveyda-Grubbs catalysts | nih.gov |

| Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination | C2=C3 | K₂CO₃, 18-crown-6 | pnas.org |

| Still-Gennari Olefination | C2=C3 | KHMDS, 18-crown-6 | acs.orgnih.gov |

| Macrolactonization | C1-O | Yamaguchi or Shiina macrolactonization conditions | williams.edu |

Stereocontrol Methodologies for this compound Construction

The dense array of stereocenters in this compound demands precise control over stereochemistry throughout the synthesis. Various asymmetric reactions and stereoselective transformations have been instrumental in achieving this.

Asymmetric aldol (B89426) reactions have been widely used to establish key stereocenters. Both substrate-controlled and catalyst-controlled aldol reactions have been employed to construct the polyketide portions of the molecule with high diastereoselectivity. williams.edu For example, Evans' asymmetric aldol methodology has been utilized to set multiple contiguous stereocenters. pnas.org

Asymmetric allylation reactions have also played a crucial role, particularly in the synthesis of the tetrahydropyran rings. pnas.orgpnas.orgnih.gov The use of chiral allylboranes, derived from allylstannanes, allows for the highly stereoselective formation of homoallylic alcohols, which are key intermediates in the construction of the oxane rings. pnas.org

The formation of the cis- and trans-tetrahydropyran rings has been a significant challenge. Innovative solutions include the Petasis-Ferrier rearrangement for the stereocontrolled construction of the cis-tetrahydropyran rings. nih.govacs.org Additionally, Prins cyclizations have been utilized for the stereoselective synthesis of tetrahydropyran segments. beilstein-journals.org Palladium-mediated intramolecular alkoxycarbonylation has also been a key strategy for constructing the tetrahydropyran rings. researchgate.netorganic-chemistry.org

The stereochemistry of the olefinic bonds is also critical. Selective olefination reactions , such as the Wittig reaction and its variants, have been fine-tuned to achieve the desired E or Z geometry at various positions within the molecule. uv.eswilliams.edu

Management of Sensitive Functionalities in this compound Synthesis

The presence of numerous sensitive functional groups in this compound, including oxazoles, esters, and multiple hydroxyl groups, necessitates a carefully orchestrated protecting group strategy. The choice of protecting groups is critical to ensure their stability throughout the multi-step synthesis and their selective removal under mild conditions without affecting other parts of the molecule.

Commonly used protecting groups for hydroxyl groups include various silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS), which offer a range of stabilities and deprotection conditions. williams.edunih.gov The p-methoxybenzyl (PMB) ether is another frequently employed protecting group.

The oxazole rings themselves can be sensitive to certain reaction conditions. Therefore, their formation is often planned for the later stages of the synthesis, or robust methods for their construction, such as the de novo synthesis from serine amides, are employed. acs.orgnih.gov This biomimetic approach involves the oxidation and cyclodehydration of N-(1-hydroxyalkan-2-yl)amides to form the oxazole rings. nih.gov

Divergent Synthetic Routes to this compound and its Analogs

The development of convergent and flexible synthetic routes to this compound has not only enabled access to the natural product itself but has also paved the way for the synthesis of various analogs. These analogs are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties. acs.orgfu-berlin.deacs.org

A divergent synthetic strategy often involves the late-stage modification of a common intermediate. For example, by preparing a versatile vinyl iodide precursor, various side chains can be introduced through palladium-catalyzed cross-coupling reactions, leading to a range of analogs. nih.gov

One approach to creating analogs involves modifying the macrolide ring. For instance, the tetrahydropyran rings have been replaced with simpler acetal (B89532) structures. nih.gov Other modifications include altering the stereochemistry of the olefinic bonds within the macrolide. nih.gov

The side chain of this compound has also been a target for modification. Analogs with different substituents at the C28 position or with altered diene systems have been synthesized. nih.gov The development of a fluorescently labeled this compound analog has also been reported, which is a valuable tool for studying its cellular uptake and mechanism of action. nih.gov

Comparative Analysis of Published this compound Total Syntheses

Several research groups have successfully completed the total synthesis of this compound, each employing unique strategies and methodologies. A comparative analysis of these syntheses highlights the evolution of synthetic approaches towards this complex natural product.

A particularly efficient approach has been the use of de novo oxazole formation as a key coupling strategy. acs.orgnih.gov This biomimetic approach, which involves the simultaneous formation of both oxazole rings, has led to a remarkably concise synthesis. nih.gov One such synthesis was achieved in just nine steps from key fragments with an impressive 18% yield for the coupling and final steps. acs.orgnih.gov

The table below provides a comparison of key aspects of several published total syntheses of this compound.

This comparative analysis demonstrates the significant progress made in the field of total synthesis, with newer strategies emphasizing convergency, efficiency, and the development of novel synthetic methods to tackle the immense challenge posed by the structure of this compound.

Biosynthetic Pathway Elucidation of Phorboxazole a

Identification of Precursors and Building Blocks in Phorboxazole A Biosynthesis

The biosynthesis of this compound is a prime example of a hybrid metabolic pathway, drawing upon building blocks from both fatty acid and amino acid metabolism. The carbon skeleton is primarily constructed from simple carboxylic acid units via a polyketide synthase pathway, while key heterocyclic moieties are derived from an amino acid incorporated by a non-ribosomal peptide synthetase system.

The core polyketide backbone is assembled from acetate (B1210297) and propionate (B1217596) units. The incorporation of propionate leads to the numerous methyl-branched carbons that adorn the structure, such as the C20-C28 fragment. capes.gov.br The two signature oxazole (B20620) rings embedded within the structure are derived from the amino acid serine. acs.orgnih.gov These serine units are incorporated into the growing chain and later undergo enzymatic modification to form the heterocyclic rings that are crucial for the molecule's structure and activity. acs.orgresearchgate.net

Table 1: Identified Precursors in this compound Biosynthesis

| Precursor/Building Block | Biosynthetic Origin | Role in this compound Structure |

|---|---|---|

| Acetate (as Malonyl-CoA) | Fatty Acid Metabolism | Contributes to the linear polyketide backbone. |

| Propionate (as Methylmalonyl-CoA) | Fatty Acid Metabolism | Forms the methyl-branched carbons along the backbone. capes.gov.br |

| L-Serine | Amino Acid Metabolism | Serves as the precursor for the two oxazole rings. researchgate.netacs.org |

Enzymatic Machinery and Mechanisms Involved in this compound Formation

The construction of this compound is orchestrated by a mega-enzyme complex comprising multiple modules of both Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS). These enzymatic assembly lines work in a coordinated fashion to build the complex molecule step-by-step.

The vast carbon framework of this compound is assembled by a Type I modular PKS. wikipedia.org This system consists of a series of modules, each responsible for adding a two-carbon unit (from malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. nih.govnih.gov

Each PKS module contains several catalytic domains:

Acyltransferase (AT): This domain selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein. researchgate.net The choice of extender unit dictates whether a linear or methyl-branched section is formed.

Acyl Carrier Protein (ACP): The ACP domain holds the growing polyketide chain via a thioester bond and shuttles it between the various catalytic sites of the module. wikipedia.orgresearchgate.net

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction, a Claisen condensation, which extends the polyketide chain by two carbons. researchgate.net

Processing Domains (KR, DH, ER): Following condensation, the β-keto group can be sequentially modified. A Ketoreductase (KR) domain can reduce it to a hydroxyl group, a Dehydratase (DH) can eliminate water to form a double bond, and an Enoyl Reductase (ER) can reduce the double bond to a single bond. nih.gov The specific combination of these domains within each module determines the final oxidation state and stereochemistry of that section of the this compound molecule.

The incorporation of serine, the precursor to the oxazole rings, is managed by NRPS modules. acs.orgnih.gov These modules are specialized for activating and incorporating specific amino acids. d-nb.info

A typical NRPS module for incorporating an amino acid consists of:

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid (in this case, serine) using ATP, forming an aminoacyl-AMP intermediate. beilstein-journals.org

Peptidyl Carrier Protein (PCP) Domain: Analogous to the PKS Acyl Carrier Protein, the PCP domain covalently tethers the activated amino acid via a thioester linkage and presents it for peptide bond formation. beilstein-journals.org

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid held by its own module's PCP domain and the growing peptide or polyketide-peptide chain tethered to the previous module. d-nb.info

In the hybrid PKS-NRPS system for phorboxazole, the C-domain of the NRPS module would catalyze the formation of an amide bond between the polyketide chain (delivered from an upstream PKS module) and the serine molecule.

After the main backbone is assembled by the PKS/NRPS machinery, several crucial modifications occur to yield the final, mature this compound. The most significant of these are the transformations that form the two oxazole rings.

This process is believed to happen in two steps for each ring:

Oxidation: An oxidase enzyme converts the alcohol side chain of the incorporated serine residue into an aldehyde or ketone.

Cyclodehydration: The newly formed carbonyl group readily undergoes condensation with the preceding amide nitrogen, followed by the elimination of water to form the stable, aromatic oxazole ring.

This sequence of oxidation followed by cyclodehydration is a key post-assembly maturation step. acs.orgnih.gov Total synthesis efforts have successfully mimicked this proposed biosynthetic transformation, lending strong support to this mechanism. nih.govresearchgate.net Other late-stage modifications likely include specific hydroxylations and the final release of the completed molecule from the enzyme complex, often catalyzed by a Thioesterase (TE) domain. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Components in this compound Biosynthesis

Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound production resides in a biosynthetic gene cluster (BGC). In bacteria and fungi, genes encoding the enzymes for a specific metabolic pathway are typically grouped together on the chromosome. rsc.org It is highly probable that the this compound pathway follows this model, with a large BGC containing the genes for the modular PKS and NRPS enzymes, as well as for the tailoring enzymes responsible for post-assembly modifications.

However, the BGC for phorboxazole has not yet been identified. A primary challenge is that many bioactive compounds from marine sponges are produced not by the sponge itself, but by unculturable symbiotic microorganisms living within the sponge tissue. actanaturae.ru Isolating and sequencing the genome of the correct symbiont from this complex microbial community is a formidable task. Identifying and characterizing the phorboxazole BGC is a critical next step in understanding its biosynthesis and would unlock the potential for genetic engineering.

Implications of Biosynthetic Research for this compound Analogue Generation

Understanding the biosynthetic pathway of this compound has profound implications for generating novel analogues with potentially improved therapeutic properties. While total synthesis is currently the primary method for creating phorboxazole analogues, figshare.comnih.gov access to the biosynthetic machinery would open the door to combinatorial biosynthesis.

By manipulating the genes within the phorboxazole BGC, researchers could:

Alter Substrate Specificity: Modify the Acyltransferase (AT) domains of the PKS or the Adenylation (A) domains of the NRPS to incorporate different extender units or amino acids, leading to novel chemical structures.

Control Reductive Steps: Inactivate or alter specific KR, DH, or ER domains to change the hydroxylation or saturation patterns along the polyketide backbone.

Module Swapping: Engineer the PKS/NRPS assembly line by adding, deleting, or swapping entire modules to create significantly altered molecular architectures.

This biosynthetic engineering approach could generate a library of phorboxazole analogues that are difficult or impossible to access through traditional chemical synthesis. figshare.com Such libraries could then be screened to identify new compounds with enhanced potency, better selectivity, or improved pharmacological profiles. nih.govnih.gov

Phorboxazole A S Biological Activity and Mechanism of Action Research

Cellular Effects of Phorboxazole A in Model Systems

This compound exhibits remarkable cytostatic activity against a wide range of human cancer cell lines, with a mean GI50 (concentration for 50% inhibition of cell growth) of less than 1.58 x 10-9 M. nih.gov Its effects are not limited to growth inhibition, as it also potently induces apoptosis, or programmed cell death, in cancer cells. google.com

A key aspect of this compound's activity is its ability to disrupt the normal progression of the cell cycle. nih.gov Studies have consistently shown that treatment with this compound leads to cell cycle arrest, specifically in the S phase. nih.govuv.eswilliams.eduacs.org The S phase is the period during which a cell replicates its DNA before dividing. By halting the cell cycle at this stage, this compound effectively prevents cancer cells from proliferating. williams.edu This mechanism is notably distinct from that of other anticancer agents that interfere with tubulin polymerization. uv.esacs.org

The table below summarizes the observed cell cycle effects of this compound in a specific cancer cell line.

| Cell Line | This compound Effect | Reference |

| Burkitt lymphoma CA46 | S phase arrest | nih.gov |

In addition to inducing cell cycle arrest, this compound is a potent inducer of apoptosis. grantome.com Synthetic this compound and its analogs have demonstrated the ability to trigger apoptotic cell death at picomolar concentrations. The exact pathways through which this compound initiates apoptosis are a subject of ongoing research. However, its ability to induce apoptosis is a critical component of its anticancer potential. google.com

The table below highlights the cytotoxic and apoptotic-inducing activity of this compound and its analogs in various cancer cell lines. researchgate.neteurekaselect.comnih.gov

| Compound | Cell Line | IC50 (nM) |

| This compound | NALM-6 (acute lymphoblastic leukemia) | 1.7 |

| BT-20 (breast cancer) | 3.4 | |

| U373 (glioblastoma) | 6.7 | |

| Phorboxazole analog 2 | NALM-6 | 4.8 |

| BT-20 | 12.6 | |

| U373 | 27.4 | |

| Phorboxazole analog 3 | NALM-6 | 5.2 |

| BT-20 | 11.3 | |

| U373 | 29.2 |

Investigations into this compound-Induced Cell Cycle Perturbations

Elucidation of this compound's Molecular Targets

A crucial area of research is the identification of the specific molecules within the cell that this compound interacts with to exert its effects. nih.gov Understanding these molecular targets is key to fully comprehending its mechanism of action.

Researchers have employed fluorescently labeled analogs of this compound to identify its binding partners within cells. grantome.comnih.gov These studies revealed that this compound analogs bind to cytosolic components, with proteomic analysis identifying cytokeratins as primary targets. nih.govacs.org Furthermore, these probes demonstrated that this compound induces the association of cyclin-dependent kinase 4 (cdk4) with these cytokeratin networks. nih.govacs.org The sequestration of cdk4, a key promoter of the cell cycle, on cytokeratin intermediate filaments is a proposed mechanism for the observed S phase arrest. grantome.comxenobe.org

To further investigate the interaction between this compound and its targets, researchers have conducted binding studies. These studies have confirmed a low nanomolar binding affinity of this compound analogs to cloned and expressed cytokeratins. nih.gov The identification of a potential receptor for this compound is being pursued through techniques such as screening phage-displayed libraries of human cDNA with affinity derivatives of the compound.

Identification of Protein Interactions with this compound

Impact of this compound on Key Cellular Processes and Pathways

The interaction of this compound with its molecular targets has a significant downstream impact on various cellular processes. The binding to cytokeratins and the subsequent sequestration of cdk4 disrupts the normal regulation of the cell cycle, leading to the observed S phase arrest. grantome.comxenobe.org This disruption is a critical event that prevents cancer cell proliferation. While the direct link between this compound's known protein interactions and the induction of apoptosis is still under investigation, it is clear that the compound triggers a cascade of events leading to programmed cell death. grantome.com The unique mechanism of action, which does not involve the inhibition of tubulin polymerization, suggests that this compound affects cellular pathways in a manner distinct from many existing anticancer drugs. uv.esacs.org

Comparative Analysis of this compound's Biological Profile with Related Natural Products

The remarkable cytostatic potency of this compound is best contextualized through a comparative analysis with other well-characterized natural products that exhibit similar biological effects. These compounds, primarily of marine origin, often target the cell's cytoskeletal system, but through varied and distinct mechanisms. This comparison highlights the unique biological and mechanistic space that this compound occupies.

Comparison with Other Cytoskeletal-Targeting Agents

This compound's activity is frequently compared against natural products that target either actin filaments or microtubules, the two primary components of the cytoskeleton.

Actin-Targeting Natural Products:

Early investigations revealed that this compound arrests the cell cycle in the S phase without affecting tubulin polymerization, distinguishing it from many microtubule inhibitors. uv.es Subsequent research has suggested that its mechanism may involve the actin cytoskeleton. xenobe.orgosu.edu This places it in a category with other actin-binding molecules, such as Jasplakinolide.

Jasplakinolide: Isolated from the marine sponge Jaspis splendens, Jasplakinolide is a cyclic depsipeptide known for its potent ability to induce actin polymerization and stabilize pre-existing actin filaments. medchemexpress.comnih.gov It acts as a potent inhibitor of cancer cell proliferation by binding to F-actin, competitively with phalloidin (B8060827). medchemexpress.comnih.gov While both this compound and Jasplakinolide are potent marine-derived cytotoxins that interfere with the actin cytoskeleton, their precise binding sites and the conformational changes they induce in actin may differ. Jasplakinolide and phalloidin bind to a site composed of three actin subunits, stabilizing the filament. biorxiv.org The mechanism of this compound is thought to be more complex, potentially mediating an interaction between cytokeratin and cyclin-dependent kinase 4 (cdk4), leading to cell cycle arrest. xenobe.org

Microtubule-Targeting Natural Products:

A significant number of potent natural cytotoxins exert their effects by disrupting microtubule dynamics, either by stabilizing or destabilizing the polymer. This compound's lack of interference with tubulin polymerization marks a key distinction from these agents. uv.es

Paclitaxel (Taxol®): As a cornerstone of cancer chemotherapy, Paclitaxel functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. iiarjournals.orgnih.gov Unlike this compound, Paclitaxel's binding site on β-tubulin is well-defined. acs.org Furthermore, Paclitaxel is a known substrate for the P-glycoprotein (PgP) efflux pump, a common mechanism of multidrug resistance, a property that can limit its efficacy. aacrjournals.orgnih.gov

Vinblastine: This Vinca alkaloid is a classic microtubule-destabilizing agent. iiarjournals.org It binds to tubulin dimers, preventing their polymerization into microtubules and leading to mitotic arrest. psu.edu Spongistatin 1, another potent marine macrolide, is a powerful inhibitor of microtubule assembly and acts as a potent inhibitor of Vinblastine binding to tubulin. psu.edu

Laulimalide: This marine macrolide, like Paclitaxel, is a microtubule-stabilizing agent. aacrjournals.orgnih.govcapes.gov.br However, studies have shown that Laulimalide binds to a different site on the tubulin polymer than Paclitaxel and is effective against Paclitaxel-resistant cell lines that have mutations in the tubulin gene or overexpress PgP. iiarjournals.orgacs.orgnih.gov This demonstrates that even within the class of microtubule-stabilizing marine macrolides, significant mechanistic differences exist.

Comparison with Other Potent Marine Macrolides

This compound belongs to an elite class of marine macrolides that exhibit extraordinary cytotoxicity.

Spongistatin 1: Isolated from marine sponges, Spongistatin 1 is one of the most potent antimitotic agents discovered, with an average IC50 value of 0.12 nM against the NCI-60 human cancer cell line panel. nih.govnih.gov Its mechanism involves the inhibition of microtubule assembly, and it is a potent inhibitor of Vinblastine binding to tubulin. psu.edu The sheer potency of both Spongistatin 1 and this compound places them among the most powerful cytostatic natural products known. uv.es

Data Tables

Table 1: Comparative Cytotoxicity of this compound and Related Natural Products

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of each compound in inhibiting the growth of various human cancer cell lines. Lower values indicate higher potency.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| This compound | HCT-116 | Colon Carcinoma | ~2.5 | researchgate.net |

| This compound | SK-BR-3 | Breast Adenocarcinoma | Nanomolar Range | nih.gov |

| Jasplakinolide | PC3 | Prostate Carcinoma | 35 | nih.gov |

| Jasplakinolide | MDA-MB-231 | Breast Adenocarcinoma | 555 | sci-hub.se |

| Jasplakinolide | CA46 | Burkitt's Lymphoma | 10 | nih.gov |

| Laulimalide | MDA-MB-435 | Melanoma | 5-12 | aacrjournals.org |

| Laulimalide | SK-OV-3 | Ovarian Adenocarcinoma | 5-12 | aacrjournals.org |

| Laulimalide | DU 145 | Prostate Carcinoma | 12.1 | iiarjournals.org |

| Spongistatin 1 | NCI-60 Panel | Various | 0.12 (Average) | nih.gov |

| Spongistatin 1 | Various Panel | Various | 0.037 - 0.5 | nih.gov |

| Paclitaxel | DU 145 | Prostate Carcinoma | 15.6 | iiarjournals.org |

| Paclitaxel | SKVLB-1 (MDR) | Ovarian Adenocarcinoma | >100,000 | aacrjournals.org |

| Vinblastine | DU 145 | Prostate Carcinoma | 2.4 | iiarjournals.org |

Table 2: Mechanistic Profile of this compound and Comparative Compounds

This table summarizes the primary mechanism of action for each natural product, highlighting the diversity of cellular targets and effects.

| Compound | Primary Cellular Target | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Actin Cytoskeleton / Other | Arrests cell cycle in S-phase; does not inhibit tubulin polymerization; may mediate cytokeratin-cdk4 interaction. | uv.esxenobe.org |

| Jasplakinolide | Actin | Induces actin polymerization and stabilizes F-actin filaments. | medchemexpress.comnih.gov |

| Laulimalide | Microtubules (Tubulin) | Stabilizes microtubules at a site distinct from Paclitaxel. | acs.orgaacrjournals.orgnih.gov |

| Spongistatin 1 | Microtubules (Tubulin) | Inhibits microtubule assembly by binding to the Vinca alkaloid site. | nih.govpsu.edu |

| Paclitaxel | Microtubules (Tubulin) | Stabilizes microtubules by binding to β-tubulin. | iiarjournals.orgnih.gov |

| Vinblastine | Microtubules (Tubulin) | Destabilizes microtubules by binding to tubulin dimers. | iiarjournals.orgpsu.edu |

Structure Activity Relationship Sar Studies of Phorboxazole a and Its Analogues

Design Principles for Phorboxazole A Analogues

The design of analogues of this compound, a potent cytotoxic marine natural product, has been guided by the need to simplify its complex architecture while retaining or enhancing its biological activity. google.comresearchgate.net A primary principle is the exploration of structurally less complex yet functionally equivalent replacements for key structural motifs. researchgate.netnih.gov This function-oriented synthesis approach aims to reduce the synthetic effort required to produce these molecules, which is considerable for the natural product itself. researchgate.net

Key design strategies have included:

Macrolide Simplification: The large macrolide ring is a central feature of this compound. One design principle involves replacing complex portions of this ring with simpler, synthetically more accessible structures. nih.gov For instance, the C11-C15 tetrahydropyran (B127337) ring has been substituted with a cyclic acetal (B89532), a geometrically similar but synthetically simpler replacement. nih.govnih.govfigshare.com This tactic was inspired by its successful application in the bryostatin (B1237437) analogue program. nih.gov

Side-Chain Modification: The C31-C46 side chain is crucial for activity. acs.orgfu-berlin.de Analogue design has focused on modifying this part of the molecule to probe its role in biological activity and potentially improve potency. nih.govacs.org Variations at the C45-C46 position, including saturation of the double bond or replacement with an alkyne or a chloroalkene, have been explored. nih.govacs.orgacs.org

Ring Replacements: Beyond macrolide simplification, another strategy involves the replacement of heterocyclic rings within the phorboxazole scaffold. nih.gov For example, in hemi-phorboxazole A analogues, the C-ring tetrahydropyran has been replaced with a cyclic acetal, and the B-ring oxazole (B20620) has been substituted with a phenyl ring. nih.gov

Truncation: The synthesis of hemi-phorboxazole A, a naturally occurring truncated version of this compound, and its analogues represents a design principle centered on understanding the minimal structural requirements for activity. nih.govnih.govacs.org These studies help to delineate the essential from the auxiliary parts of the molecule. nih.gov

Biomimetic Approaches: The design of synthetic strategies is sometimes inspired by the presumed biosynthetic pathway of the natural product. nih.gov This can lead to convergent and efficient synthetic routes that are also amenable to the creation of analogues. researchgate.netnih.gov

These design principles are often used in combination to generate a diverse library of analogues, allowing for a systematic exploration of the structure-activity relationships of the phorboxazole scaffold. nih.govacs.orgfu-berlin.de

Synthetic Approaches to this compound Structural Analogues

The synthesis of this compound analogues has been a significant focus of synthetic organic chemistry due to the compound's potent biological activity and extreme scarcity from its natural source. researchgate.nettechnologypublisher.com The complexity of the molecule necessitates highly convergent and efficient synthetic strategies. researchgate.netacs.orgfu-berlin.de

A common approach involves a fragment-based or convergent synthesis , where different key fragments of the molecule are synthesized independently and then coupled together in the later stages. researchgate.netacs.orgfu-berlin.de This allows for flexibility in the synthesis of analogues, as different versions of each fragment can be prepared and combined to create a library of related compounds. acs.orgfu-berlin.de

Key synthetic strategies and reactions employed in the synthesis of this compound analogues include:

Oxazole Formation: The two oxazole rings are a hallmark of the phorboxazole structure. researchgate.net Biomimetically inspired methods, such as the oxidation-cyclodehydration of serine-derived amides, have been developed for their construction. researchgate.netnih.gov

Macrolactonization: The formation of the large macrolide ring is a critical step. Various macrolactonization strategies have been employed, including the Still-Gennari olefination and ring-closing metathesis (RCM). nih.govacs.org The Still-Gennari reaction has been frequently used to form the (2Z)-alkene of the macrolide. acs.org RCM offers an alternative approach to the C2-C3 alkene formation. acs.org

Tetrahydropyran Synthesis: The synthesis of the cis-tetrahydropyran rings within the macrolide is a significant challenge. The Petasis-Ferrier union/rearrangement tactic has been specifically designed and developed for the stereocontrolled construction of these rings. nih.govtechnologypublisher.com

Side-Chain Attachment: The side chain is typically attached to the macrolide core using cross-coupling reactions, such as the Stille coupling or the Sonogashira coupling. nih.govtechnologypublisher.com These reactions allow for the efficient connection of complex fragments.

Analogue-Specific Strategies:

Hemi-phorboxazole A Analogues: The synthesis of these truncated analogues often starts from advanced intermediates used in the total synthesis of this compound. nih.govnih.gov For example, a known vinyl iodide precursor from a second-generation this compound synthesis was used to achieve a two-step synthesis of (+)-hemi-phorboxazole A. nih.govacs.org

Acetal Analogues: To create analogues with a simplified macrolide, the tetrahydropyran ring can be replaced with a cyclic acetal. nih.govnih.gov This is often achieved through the condensation of a diol with an aldehyde. nih.gov

Side-Chain Modified Analogues: The synthesis of analogues with modified side chains often involves the preparation of a common macrolide precursor that can then be coupled with various side-chain fragments. nih.gov

The development of these synthetic approaches has not only made the synthesis of this compound and its analogues more feasible but has also contributed new methodologies to the field of organic synthesis. google.com

Assessment of Biological Activities of this compound Analogues

The biological activities of this compound analogues have been extensively evaluated, primarily for their cytotoxic effects against various human cancer cell lines. nih.govnih.govacs.org These studies are crucial for understanding the structure-activity relationships and identifying analogues with improved therapeutic potential. grantome.com

Anticancer Activity:

A primary focus of biological assessment has been the anti-proliferative activity of these analogues. technologypublisher.com The National Cancer Institute's (NCI) panel of 60 human tumor cell lines has been a common platform for these evaluations. google.comtechnologypublisher.com

Key findings from these assessments include:

Side-Chain Modifications: Analogues with modifications at the C45-C46 position of the side chain have shown potent cytotoxic activity. nih.gov For instance, the C(45-46)-saturated, C(45-46)-alkenyl, and C(45-46)-E-chloroalkenyl congeners displayed low nanomolar tumor cell growth inhibitory activity, with some being more potent than the parent phorboxazoles in certain cell lines. nih.govacs.org The (+)-C(46)-chlorothis compound analogue even exhibited picomolar inhibitory activity in several cell lines. acs.org

Macrolide Simplification: Structurally simplified analogues, such as the C(11-15)-acetal congener, have also demonstrated potent, albeit sometimes reduced, cytotoxicity. figshare.comacs.org The Z-isomer of a C(2-3) alkynyl phorboxazole C(11-15) acetal was found to be a potent nanomolar cytotoxic agent. figshare.com

Hemi-phorboxazole A Analogues: Interestingly, while (+)-hemi-phorboxazole A itself was found to be inactive, some of its synthetic analogues displayed significant biological activity. nih.govacs.org One analogue with a bis-ring replacement within the macrolide showed moderate cytotoxicity. nih.gov Another hemi-phorboxazole analogue exhibited significant tumor cell growth inhibitory activity in the nanomolar range against HCT-116 (colon) and SK-BR-3 (breast) cancer cell lines. nih.govacs.org

Stereochemistry: The geometry of the C(2-3) olefin in the macrolide appears to be important for activity. The E-C(2-3)-C(45-46)-alkynyl analogue was found to be significantly less active than this compound. acs.org

Antifungal Activity:

In addition to anticancer activity, some this compound analogues have been assessed for their antifungal properties, particularly against Candida albicans. nih.govtechnologypublisher.com

Some hemi-phorboxazole A analogues, while showing reduced or no cytotoxicity against cancer cells, retained potent antifungal activity. nih.gov This suggests a potential segregation of mammalian cytotoxicity and anti-Candida activity, hinting at a possible dual mode of action. nih.gov One hemi-phorboxazole analogue, in particular, displayed promising antifungal activity. nih.govacs.org

These biological assessments have provided valuable insights into the structural requirements for the potent bioactivities of the phorboxazoles and have guided the design of new analogues with potentially improved pharmacological profiles. grantome.com

Interactive Table of Biological Activities of Selected this compound Analogues

| Compound | Modification | Cancer Cell Line | Activity (IC50/GI50) | Antifungal Activity (Candida albicans) | Reference |

| This compound congener (+)-44 | Acetal for C-ring tetrahydropyran, C(46) chloride | HCT-116 (colon) | 2.25 ng/mL | Significant | nih.gov |

| Hemi-phorboxazole A analogue (-)-50a | Bis-ring replacement in macrolide | HCT-116, SK-BR-3 | Moderate cytotoxicity | - | nih.gov |

| Hemi-phorboxazole A analogue (+)-3 | Acetal for C-ring tetrahydropyran | - | - | Promising | nih.govacs.org |

| Hemi-phorboxazole A analogue (-)-4 | Acetal for C-ring, Phenyl for B-ring oxazole | HCT-116, SK-BR-3 | Nanomolar range | - | nih.govacs.org |

| C(45-46) alkyne analogue (+)-4 | Alkyne at C45-C46 | Various human cancer cell lines | Single digit nanomolar | - | acs.org |

| C(45-46) alkene analogue (+)-5 | Alkene at C45-C46 | Various human cancer cell lines | Single digit nanomolar | - | acs.org |

| C(45-46) alkane analogue (+)-6 | Alkane at C45-C46 | Various human cancer cell lines | Single digit nanomolar | - | acs.org |

| (+)-C(46)-chlorothis compound (3) | Chloro group at C46 | Several human cancer cell lines | Picomolar | - | acs.org |

| C(11-15)-acetal congener (+)-20Z | Acetal replacement for C11-C15 tetrahydropyran | Human cancer cell lines | 34.6 nM | - | acs.org |

| Phorboxazole analog 2 | Undisclosed modification | NALM-6, BT-20, U373 | 4.8 nM, 12.6 nM, 27.4 nM | - | ingentaconnect.com |

| Phorboxazole analog 3 | Undisclosed modification | NALM-6, BT-20, U373 | 5.2 nM, 11.3 nM, 29.2 nM | - | ingentaconnect.com |

Identification of Key Pharmacophores within the this compound Scaffold

Structure-activity relationship (SAR) studies of this compound and its analogues have been instrumental in identifying the key pharmacophoric elements responsible for its potent biological activity. grantome.comingentaconnect.com A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with its biological target. slideshare.net

Key pharmacophoric features of the this compound scaffold include:

The C31-C46 Side Chain: The extended side chain is a critical component of the pharmacophore. acs.orgfu-berlin.de Early studies indicated that truncation of the side chain leads to a complete loss of cytotoxicity. nih.gov Modifications at the C45-C46 terminus, such as the introduction of an alkyne, alkene, alkane, or chloroalkene, can maintain or even enhance potency, suggesting this region is important for target interaction. nih.govacs.org

The Central Oxazole Group: The oxazole ring linking the macrolide and the side chain is considered a key structural moiety. ingentaconnect.com

Stereochemistry and Conformation: The specific stereochemistry and the resulting three-dimensional shape of the molecule are crucial. For example, the geometry of the C(2-3) olefin within the macrolide significantly influences activity, with the Z-isomer being preferred for high potency. acs.org This suggests that a specific conformation of the macrolide is necessary for optimal binding to its cellular target(s). acs.org

Oxygenated Functionality: The numerous oxygen-containing functional groups, including hydroxyls, ethers, and the lactone, contribute to the molecule's solubility and its ability to form hydrogen bonds with its biological target. The C33 hemi-ketal has been shown to be important, as its conversion to a methyl ketal results in a significant loss of activity. nih.gov

The requirement of multiple, spatially distinct structural elements for potent activity suggests that this compound may engage in bimodal or multi-point interactions with its cellular target(s). ingentaconnect.com The identification of these key pharmacophores is essential for the rational design of new, simplified, and potentially more potent this compound-based anticancer agents. grantome.comingentaconnect.com

Development of this compound-Based Chemical Probes for Target Validation

To elucidate the mechanism of action and identify the cellular targets of the phorboxazoles, researchers have developed chemical probes based on the this compound scaffold. acs.orggrantome.com These probes are analogues that incorporate a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, allowing for the visualization and isolation of the molecule and its binding partners within a biological system. nih.govacs.orgnih.gov

A key consideration in the design of these probes is to ensure that the attached reporter group does not significantly perturb the molecule's conformation or biological activity. nih.gov The C46 terminus of the side chain has been identified as a suitable attachment point for such modifications. nih.govnih.gov

Examples of developed this compound-based chemical probes include:

Fluorescent Probes: A fluorescent derivative of this compound was created by coupling a terminal alkyne analogue of the natural product with a vinyl iodide derivative of the fluorescent dye N,N,-dimethyl-7-aminocoumarin (DMC). nih.gov This was achieved through a Sonogashira coupling reaction. nih.gov Such fluorescent probes enable the study of the intracellular localization and processing of the phorboxazoles through cellular imaging techniques. nih.govacs.org

Biotinylated Probes: A biotinylated derivative of this compound has also been synthesized. nih.gov This was accomplished by joining a 45,46-dehydrobromothis compound intermediate with a biotin-terminated linker via a Sonogashira coupling. nih.gov Biotinylated probes are valuable tools for affinity-based target identification, where the high affinity of biotin for streptavidin can be used to pull down the probe along with its bound cellular proteins for subsequent identification by techniques like mass spectrometry. nih.gov

The use of these chemical probes has been instrumental in target validation studies. For instance, fluorescent phorboxazole probes were used in a streamlined target elucidation system. acs.org Cellular image analyses with these probes revealed that phorboxazole analogues bind to cytosolic components. acs.org Subsequent proteomic analysis of the fluorescently labeled cytosolic fractions indicated that cytokeratins are primary targets, which was further verified by demonstrating low nanomolar binding to cloned and expressed cytokeratin proteins. acs.org These studies also showed that phorboxazole probes localized the essential cell cycle promoter cdk4 upon cytokeratin networks. acs.org

The development and application of these sophisticated chemical probes represent a critical step in unraveling the complex biology of the phorboxazoles and validating their cellular targets, which is essential for their further development as potential therapeutic agents. fu-berlin.degrantome.com

Advanced Research Methodologies Applied to Phorboxazole a Investigations

Application of Advanced Spectroscopic Techniques in Phorboxazole A Structure Revision/Confirmation

The structural elucidation of this compound, a molecule with fifteen stereogenic centers and seven rings, was a significant challenge that was overcome through the application of a suite of advanced spectroscopic techniques. pnas.orgresearchgate.net The initial assignment of its complex structure was accomplished through extensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.orgresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in piecing together the carbon skeleton and proton environments. researchgate.net

Further refinement and confirmation of the relative stereochemistry within the large macrolide ring were established by analyzing data from ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. researchgate.net The final determination of the absolute configuration, including the elusive stereochemistry at the C43 position, was ultimately achieved through a combination of NMR studies and chemical degradation. pnas.org

The scarcity of this compound from its natural source, the marine sponge Phorbas sp., demanded the use of highly sensitive, cutting-edge NMR technologies for the analysis of related minor analogues. nih.govdost.gov.ph For instance, the structure of hemi-phorboxazole A, a truncated analogue isolated in microgram quantities, was elucidated using nanomole-scale natural product techniques. dost.gov.phresearchgate.net This involved the use of a cryomicroprobe for NMR, which significantly enhances sensitivity, alongside specialized 2D NMR experiments like the ¹H-coupled HSQC (Heteronuclear Single Quantum Correlation). dost.gov.phresearchgate.net Circular Dichroism (CD) spectroscopy also played a role in these nanomole-scale structural elucidations. dost.gov.phresearchgate.netacs.org These advanced methods are crucial for characterizing rare natural products and their variants. nih.gov

Table 1: Spectroscopic Techniques Used in this compound Analysis

| Technique | Application | Finding/Purpose | Citation |

|---|---|---|---|

| 2D NMR (COSY, HMQC, HMBC, ROESY) | Initial Structure Elucidation | Determined the planar structure and relative stereochemistry of the macrolide ring. pnas.orgresearchgate.net | pnas.orgresearchgate.net |

| Nanomole-scale NMR | Analysis of Minor Analogues | Enabled structural analysis of microgram quantities of related compounds like hemi-phorboxazole A. nih.govdost.gov.phresearchgate.net | nih.govdost.gov.phresearchgate.net |

| Cryomicroprobe NMR | Enhanced Sensitivity | Increased signal-to-noise ratio for analyzing mass-limited samples. dost.gov.phresearchgate.netacs.org | dost.gov.phresearchgate.netacs.org |

| ¹H-coupled HSQC | Fine Structural Details | Provided detailed connectivity information for structural assignment of analogues. dost.gov.phresearchgate.net | dost.gov.phresearchgate.net |

| Circular Dichroism (CD) | Stereochemical Analysis | Helped in determining the absolute configuration of chiral centers. dost.gov.phresearchgate.net | dost.gov.phresearchgate.net |

Computational Chemistry Approaches for this compound Conformational Analysis and Binding Predictions

To complement experimental data, computational chemistry has been an indispensable tool for understanding the three-dimensional structure and flexibility of this compound and its analogues. researchgate.netnih.gov Due to the molecule's complexity, researchers have often focused on detailed conformational studies of simplified synthetic fragments, such as the bis-oxazole oxane portion, using a combination of NMR spectroscopy and molecular modeling simulations. researchgate.netnih.govdntb.gov.ua

This detailed conformational information is vital for efforts to design and prepare novel compounds that mimic the structure and activity of this compound. researchgate.netnih.gov Furthermore, quantum chemical calculations of NMR parameters, such as shielding tensors and spin-spin coupling constants, serve as a powerful method to predict and interpret experimental NMR data, thereby refining the proposed structures. uochb.cz While specific binding prediction studies for this compound are not detailed in the provided context, the conformational analysis provides the fundamental structural data required for future docking simulations with its biological targets.

Table 2: Computational Methods in this compound Research

| Method | Application | Key Finding | Citation |

|---|---|---|---|

| Molecular Modeling Simulations | Conformational Study | Investigated the 3D structure and flexibility of a key bis-oxazole oxane fragment. researchgate.netnih.govdntb.gov.ua | researchgate.netnih.govdntb.gov.ua |

| Simulated Annealing | Conformational Space Sampling | Resolved inconsistencies in experimental data and thoroughly explored possible conformations. researchgate.netnih.gov | researchgate.netnih.gov |

| Quantum Chemical Calculations | NMR Parameter Prediction | Used to predict and interpret NMR shielding tensors and coupling constants for structural validation. uochb.cz | uochb.cz |

Chemical Biology Tools for this compound Target Identification and Validation

Identifying the cellular target of a potent natural product is a critical step in understanding its mechanism of action and is a major bottleneck in drug discovery. nih.gov Chemical biology provides a powerful toolkit for this process, often referred to as target deconvolution. evotec.comelrig.depharmaron.com These approaches can be broadly categorized as direct or indirect. nih.gov

Direct methods often involve modifying the small molecule to create a probe that can "fish" for its binding partners from cell extracts. technologynetworks.com A classic technique is affinity chromatography, where the natural product is immobilized on a solid support to capture its target protein(s). nih.govtechnologynetworks.comcreative-biolabs.com This requires synthesizing a derivative of the molecule with a suitable linker that does not disrupt its biological activity. elrig.devichemchemie.com

In the case of the phorboxazoles, a key chemical biology approach involved the use of synthetic fluorescent probes. researchgate.net These probes were designed to examine the cellular localization and molecular associations of phorboxazole analogues. researchgate.net Cellular imaging analyses using these fluorescent tools revealed that the probes bound to components within the cytosol. researchgate.net This strategy directly led to the identification of its binding partners, demonstrating the power of purpose-built chemical tools in target validation. researchgate.net

Table 3: Chemical Biology Approaches for Target Identification

| Tool/Technique | Description | Application to this compound | Citation |

|---|---|---|---|

| Affinity Chromatography | A bioactive compound is immobilized on a matrix to capture its binding partners from a cell lysate. nih.govtechnologynetworks.com | A general strategy for target identification, though specific application to this compound is not detailed. | nih.govtechnologynetworks.com |

| Fluorescent Probes | The bioactive molecule is tagged with a fluorophore to visualize its location and interactions within cells. researchgate.net | Used to examine cellular localization and molecular association, leading to target identification. researchgate.net | researchgate.net |

| Photoaffinity Labeling | A probe with a photoreactive group is used to form a covalent bond with its target upon UV irradiation, facilitating identification. elrig.de | A general strategy for covalent target capture. | elrig.de |

Omics Technologies in Response to this compound Exposure

The suite of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a global, unbiased view of the cellular response to a chemical stimulus. mdpi.comnih.gov These high-throughput methods are increasingly applied in toxicology and drug discovery to understand mechanisms of action and identify biomarkers. nih.govbrieflands.com

In the investigation of this compound, proteomics has been directly applied to pinpoint its molecular targets. researchgate.net Following the initial localization using fluorescent probes, proteomic analysis was directed at the fluorescently labeled cytosolic fractions. researchgate.net This mass spectrometry-based approach unequivocally identified the primary targets as cytokeratins. researchgate.net The binding to cloned and expressed cytokeratin proteins was subsequently verified, confirming the proteomic findings. researchgate.net This represents a successful application of proteomics in the final stages of target deconvolution.

While comprehensive transcriptomic or metabolomic studies on cells exposed to this compound are not explicitly detailed in the provided context, these technologies hold immense potential. Transcriptomics, the study of gene expression, could reveal the broader cellular pathways perturbed by this compound's interaction with the cytoskeleton. mdpi.com Metabolomics, which analyzes the profile of small-molecule metabolites, could uncover downstream metabolic consequences of this compound treatment. acs.org The integration of multiple omics datasets provides a powerful, systems-level understanding of a drug's effect, moving from the direct target to the entire network of cellular responses. dost.gov.ph

Table 4: Omics Technologies in Natural Product Research

| Omics Field | Area of Study | Potential Application to this compound | Citation |

|---|---|---|---|

| Proteomics | Large-scale study of proteins | Successfully used to identify cytokeratins as the direct binding partners of this compound probes. researchgate.net | researchgate.netbrieflands.comcnio.es |

| Transcriptomics | Large-scale study of RNA/gene expression | Could identify gene expression signatures and perturbed signaling pathways in response to cytoskeletal disruption by this compound. mdpi.comnih.gov | mdpi.comnih.gov |

| Metabolomics | Large-scale study of metabolites | Could reveal downstream changes in cellular metabolism resulting from this compound's activity. mdpi.comacs.org | mdpi.comacs.org |

| Genomics | Study of an organism's complete set of DNA | Can help identify the biosynthetic gene clusters responsible for producing natural products like this compound in their native organisms. mdpi.com | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phorboxazole B |

| Hemi-phorboxazole A |

| Phorbasides |

| Cytokeratins |

Preclinical Efficacy and Therapeutic Potential Research of Phorboxazole a

In Vitro Efficacy Studies of Phorboxazole A in Disease Models

This compound has demonstrated remarkable cytostatic and cytotoxic activity against a wide range of cancer cell lines. acs.orggoogle.com Initial screenings by the National Cancer Institute (NCI) against their 60-cell line panel revealed its potent and broad-spectrum anti-proliferative effects. acs.orggoogle.com The mean GI50 (concentration for 50% growth inhibition) for this compound across the NCI panel was reported to be exceptionally low, at less than 7.9 x 10⁻¹⁰ M, indicating its extraordinary potency. acs.orgwilliams.edu

The compound arrests the cell cycle in the S phase, which is when DNA replication occurs. technologypublisher.comwilliams.eduuv.es This mechanism is distinct from many other anticancer agents that interfere with microtubule stability. technologypublisher.comuv.es

Further studies have detailed its efficacy in specific cancer cell lines. For instance, synthetic this compound showed potent cytotoxicity against NALM-6 acute lymphoblastic leukemia cells (IC50 = 1.7 nM), BT-20 breast cancer cells (IC50 = 3.4 nM), and U373 glioblastoma cells (IC50 = 6.7 nM). ingentaconnect.com It also displayed significant activity against colon cancer cell lines such as HCT-116 and HT29, leukemia CCRF-CEM, prostate cancer PC-3, and breast cancer MCF7 cell lines, with GI50 values in the nanomolar and even sub-nanomolar range. williams.edu

In addition to its anticancer properties, this compound has exhibited potent antifungal activity against Candida albicans. acs.orgmarquette.edu

Interactive Table: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Efficacy Metric (IC50/GI50) | Reported Value (nM) |

|---|---|---|---|

| NALM-6 | Acute Lymphoblastic Leukemia | IC50 | 1.7 ingentaconnect.com |

| BT-20 | Breast Cancer | IC50 | 3.4 ingentaconnect.com |

| U373 | Glioblastoma | IC50 | 6.7 ingentaconnect.com |

| HCT-116 | Colon Cancer | GI50 | 0.436 williams.edu |

| HT29 | Colon Cancer | GI50 | 0.331 williams.edu |

| CCRF-CEM | Leukemia | GI50 | 0.245 williams.edu |

| PC-3 | Prostate Cancer | GI50 | 0.354 williams.edu |

| MCF7 | Breast Cancer | GI50 | 0.562 williams.edu |

In Vivo Efficacy Studies of this compound in Animal Models

Due to its potent in vitro activity, this compound was selected by the National Cancer Institute for in vivo trials. acs.org Studies in mouse models have been conducted to evaluate its therapeutic potential in a living system. For example, research has been undertaken on its effects in nude mouse models implanted with human tumor cells. researchgate.net While specific data from these in vivo studies is limited in the provided search results, the progression to animal models underscores the significant promise of this compound as a potential therapeutic agent. acs.orgresearchgate.net

This compound as a Lead Compound for Drug Discovery Research

The potent biological activity and unique mechanism of action of this compound make it an excellent lead compound for drug discovery. mdpi.com Its complex molecular architecture, however, presents a significant challenge for total synthesis. technologypublisher.comtechnologypublisher.com The scarcity of the natural product has driven extensive research into developing synthetic routes to produce this compound and its analogs. acs.org

The total synthesis of this compound has been achieved by several research groups, which has been crucial for enabling further biological evaluation and structure-activity relationship (SAR) studies. technologypublisher.comgoogle.comacs.org These synthetic efforts allow for the creation of analogs with potentially improved properties, such as enhanced efficacy or more favorable pharmacokinetic profiles. researchgate.net For instance, the synthesis of various congeners has led to the discovery of derivatives with picomolar inhibitory activity against human solid tumor cell lines. nih.gov

SAR studies have indicated that several structural components of this compound are critical for its potent anticancer activity, including parts of the macrolide group, the central oxazole (B20620), and the polyene side chain. ingentaconnect.comnih.gov This knowledge is vital for the rational design of new, simplified, yet potent analogs. dntb.gov.ua

Challenges and Opportunities in Translating this compound Preclinical Findings

The primary challenge in translating the preclinical findings of this compound into clinical applications is the "supply problem." nih.govresearchgate.net The natural source, a marine sponge, provides only minuscule amounts of the compound, which is insufficient for preclinical and clinical development. researchgate.netnih.gov

Despite these challenges, there are significant opportunities. The advancement of synthetic chemistry continues to improve the efficiency of producing complex molecules like this compound. nih.gov The development of more convergent and higher-yielding synthetic routes is a key area of ongoing research. google.comacs.org

Furthermore, the creation and evaluation of simplified analogs offer a promising path forward. wgtn.ac.nz By identifying the key pharmacophores responsible for its activity, researchers can design and synthesize less complex molecules that retain the potent biological effects of the parent compound but are more amenable to large-scale production. wgtn.ac.nz The unique mechanism of action of this compound also presents a valuable opportunity to develop a new class of anticancer drugs that could be effective against tumors resistant to existing therapies. uv.esxenobe.org

Future Research Directions and Unresolved Questions for Phorboxazole a

Exploration of Undiscovered Biological Activities of Phorboxazole A

The primary biological activity of this compound identified to date is its exceptionally potent cytotoxicity against a wide range of human cancer cell lines, with a mean GI50 value in the nanomolar range. williams.edu It is known to arrest the cell cycle in the S phase, and importantly, it does so through a mechanism that does not involve tubulin polymerization, suggesting a unique mode of action compared to many established anticancer agents. uv.es

However, the full spectrum of this compound's biological activities is likely not fully elucidated. Future research should focus on:

Target Deconvolution: A crucial unresolved question is the definitive identification of the molecular target(s) of this compound. While its effect on the cell cycle is established, the specific protein or proteins it binds to remains to be conclusively determined. uv.es Unbiased screening approaches, such as proteomics and genetic screens with simplified phorboxazole analogs, could reveal its direct cellular interactors.

Screening in Other Disease Models: The potent cytostatic effects of this compound warrant its investigation in other disease contexts characterized by aberrant cell proliferation. Its activity could be explored in models of inflammatory diseases, such as rheumatoid arthritis, or in parasitic and microbial infections. Some marine natural products have shown promise as antimicrobial or anti-inflammatory agents. mdpi.com

Sustainable Production and Supply Chain Research for this compound

A major bottleneck in the research and development of this compound is its extremely limited availability from its natural source. fu-berlin.de The Indian Ocean sponge that produces it is not abundant, making large-scale harvesting ecologically unsustainable and economically unviable. williams.edu This scarcity has been a primary driver for the extensive efforts in its chemical synthesis. williams.eduuv.es

Future research in this area must address the challenge of sustainable supply through several complementary approaches:

Optimization of Total Synthesis: Multiple research groups have successfully completed the total synthesis of this compound. uv.eswilliams.eduacs.org However, these routes are often long, complex, and low-yielding, making them unsuitable for producing the quantities needed for extensive preclinical and potential clinical studies. acs.org Future work should focus on developing more efficient and scalable second and third-generation syntheses. This includes the development of novel synthetic methodologies, more convergent strategies, and the reduction of step counts. acs.orgacs.org For example, ring-closing metathesis has been explored as a more efficient way to form the macrolide ring. acs.org

Biotechnological Production: The biosynthetic pathway of this compound involves a sophisticated interplay of polyketide synthase (PKS) and non-ribosomal peptide synthase (NRPS) enzymes. nih.gov A significant future direction is to identify the gene cluster responsible for its production. This could be achieved by sequencing the genome of the sponge or, more likely, its symbiotic microorganisms, which are often the true producers of such compounds. mdpi.com Once identified, these genes could be transferred to and expressed in a heterologous host, such as E. coli or yeast, to enable scalable and sustainable production through fermentation.

Aquaculture and Mariculture: While challenging, developing methods for the aquaculture of the Phorbas sponge or its symbiotic microbes could provide a renewable source of the compound. Another innovative approach involves in-situ extraction, using solid-phase extraction (SPE) cartridges to capture metabolites released by the sponges into the seawater, which avoids harming the organism. mdpi.com